Deoxy Fesoterodine is a biochemical compound primarily used for research purposes. It is derived from Fesoterodine, an antimuscarinic agent utilized in treating overactive bladder symptoms, including urge urinary incontinence and frequency. The molecular formula of Deoxy Fesoterodine is , with a molecular weight of approximately 395.6 grams per mole .
Deoxy Fesoterodine is classified as a small molecule and is considered a derivative of the active metabolite 5-hydroxymethyl tolterodine, which is produced when Fesoterodine is metabolized in the body. This compound falls under the category of antimuscarinic agents, which function by blocking muscarinic acetylcholine receptors to reduce bladder contractions .
The synthesis of Deoxy Fesoterodine involves multiple steps beginning with 5-hydroxymethyl tolterodine. The general process includes the following stages:
The synthesis can be optimized using various solvents such as methanol or dichloromethane, and catalysts like palladium on carbon under a hydrogen atmosphere can enhance yields .
Deoxy Fesoterodine has a complex molecular structure characterized by various functional groups. Its structural representation includes:
The compound exhibits chirality, with specific stereochemical configurations that contribute to its biological activity .
Deoxy Fesoterodine participates in various chemical reactions, including:
Such reactions are crucial for modifying the compound's properties to enhance its efficacy in research applications.
The mechanism of action of Deoxy Fesoterodine mirrors that of its parent compound, Fesoterodine. Upon administration, it is metabolized into its active form, 5-hydroxymethyl tolterodine. This active metabolite acts as a competitive antagonist at muscarinic receptors (specifically M3 and M2 subtypes), leading to:
This mechanism underlies its therapeutic effects in managing overactive bladder symptoms .
Deoxy Fesoterodine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during laboratory applications .
Deoxy Fesoterodine is primarily employed in scientific research contexts, particularly in:
While it is not intended for diagnostic or therapeutic use, its role in research contributes significantly to understanding bladder disorders and developing new treatment strategies .
Deoxy Fesoterodine (chemically identified as 2-[(1R)-3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenyl isobutyrate) is synthesized through strategic modifications of the Fesoterodine scaffold. The primary synthetic route involves a two-step chemical transformation of Fesoterodine Fumarate (EP2251317A1) [1]:
Critical to this route is the stereochemical integrity preservation at the (R)-chiral center. The use of mild bases (e.g., sodium bicarbonate) during workup prevents epimerization, validated by chiral HPLC (>99.5% ee) [5].
Table 1: Key Parameters for Deoxy Fesoterodine Synthesis
Step | Reagent/Condition | Yield | Purity |
---|---|---|---|
Deoxygenation | Pd/C (10%), H₂ (75 psi), EtOAc, 40°C | 96% | 98.2% |
Esterification | Isobutyryl chloride, DIPEA, DCM, 0°C | 92% | 99.1% |
Final Purification | Crystallization (Ethanol/Water) | 88% | >99.5% |
Catalytic Systems for Deoxy Fesoterodine synthesis prioritize chemoselectivity and reaction efficiency:
Solvent Systems are optimized for polarity and environmental safety:
Table 2: Solvent Impact on Esterification Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|
Dichloromethane | 0 | 2.0 | 92 | 0.2 |
THF | 0 | 3.5 | 85 | 0.8 |
Acetonitrile | 0 | 4.0 | 78 | 0.5 |
Toluene | 0 | 6.0 | 70 | 0.3 |
Scalable synthesis of Deoxy Fesoterodine requires process robustness and regulatory compliance per cGMP:
Environmental Controls:
Solution-Phase Synthesis dominates Deoxy Fesoterodine production:
Solid-Phase Synthesis (SPPS) is less viable:
Hybrid Approaches: SPPS synthesizes peptide fragments (e.g., diisopropylamino-phenylpropyl segments), coupled in solution. This achieves 80% yield for 15-mer peptides but offers no efficiency gain for small molecules like Deoxy Fesoterodine [10].
Table 3: Synthesis Method Comparison for 20-Residue Analogues
Parameter | Solution-Phase | Solid-Phase | Hybrid |
---|---|---|---|
Yield (Crude) | 85-90% | 60-65% | 75-80% |
Purity (After Purification) | >99% | 90-95% | 95-98% |
Solvent Consumption | 300 L/kg | 1,200 L/kg | 700 L/kg |
Scalability | >100 kg | <1 kg | 10-50 kg |
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: